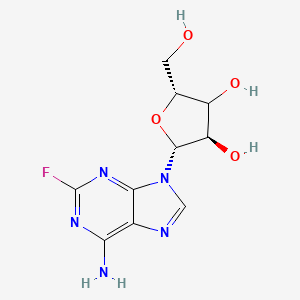

(2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fludarabine is a purine analogue and antineoplastic agentThis compound is primarily used in the treatment of hematological malignancies such as chronic lymphocytic leukemia, non-Hodgkin’s lymphoma, acute myeloid leukemia, and acute lymphocytic leukemia . Fludarabine works by interfering with the duplication of DNA, making it a crucial component in chemotherapy regimens .

Méthodes De Préparation

Fludarabine can be synthesized from 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil using Enterobacter aerogenes. The process involves reacting 2-fluoroadenine with 9-β-D-arabinosyl-uracil in a water solution at pH 7 in the presence of Enterobacter aerogenes cell paste, yielding fludarabine. The resulting compound is then treated with acetic anhydride, crystallized, and hydrolyzed to obtain fludarabine. Phosphorylation and crystallization afford fludarabine phosphate .

Another method involves adding fludarabine and triethyl phosphate into a reaction container placed in a subzero 6°C low-temperature reaction bath. Phosphorus oxychloride is added under stirring conditions, followed by the addition of water and dichloromethane after 12 hours. The pH of the water phase is adjusted to 2-3, and recrystallization is performed to obtain fludarabine phosphate with high purity .

Analyse Des Réactions Chimiques

Fludarabine undergoes several types of chemical reactions, including:

Oxidation: Fludarabine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on the fludarabine molecule.

Substitution: Fludarabine can undergo nucleophilic substitution reactions, particularly at the purine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Fludarabine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions with DNA.

Biology: Employed in research on DNA synthesis and repair mechanisms.

Medicine: Extensively used in chemotherapy regimens for treating various types of leukemia and lymphoma. .

Industry: Utilized in the pharmaceutical industry for the development of new antineoplastic agents and treatment protocols

Mécanisme D'action

Fludarabine phosphate is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP. This metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thereby inhibiting DNA synthesis. This inhibition leads to the destruction of cancer cells .

Comparaison Avec Des Composés Similaires

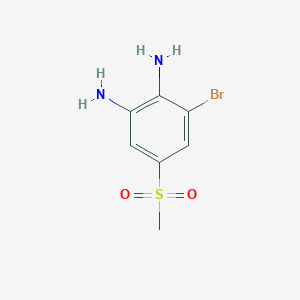

Fludarabine is often compared with other purine nucleoside analogs such as clofarabine and bendamustine. While all these compounds share a similar mechanism of action by interfering with DNA synthesis, fludarabine is unique in its specific use for chronic lymphocytic leukemia and its relatively lower toxicity profile compared to clofarabine . Bendamustine, on the other hand, is more commonly used in the treatment of non-Hodgkin’s lymphoma and has a different toxicity profile .

Similar compounds include:

Clofarabine: Another purine nucleoside analog with higher toxicity.

Bendamustine: Used primarily for non-Hodgkin’s lymphoma.

Vidarabine: An antiviral agent with a similar structure but different clinical applications

Propriétés

Formule moléculaire |

C10H12FN5O4 |

|---|---|

Poids moléculaire |

285.23 g/mol |

Nom IUPAC |

(2R,3R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5?,6-,9-/m1/s1 |

Clé InChI |

HBUBKKRHXORPQB-VCXQEIDJSA-N |

SMILES isomérique |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)O)F)N |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12831606.png)

![[(2R,3R)-3-phenyloxiran-2-yl]methanol](/img/structure/B12831622.png)

![L-Alanyl-N-[(1alpha,5alpha,6alpha)-3-[6-Carboxy-8-(2,4-Difluorophenyl)-3-Fluoro-5,8-Dihydro-5-Oxo-1,8-Naphthyridin-2-Yl]-3-Azabicyclo[3.1.0]Hex-6-Yl]-L-Alaninamide](/img/structure/B12831644.png)